m-PEG4-DBCO
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methoxy-polyethylene glycol-4-dibenzocyclooctyne (m-PEG4-DBCO) is a heterobifunctional crosslinker that contains a thiol/sulfhydryl-reactive maleimide and a dibenzylcyclooctyne (DBCO) group. The compound is widely used in bioorthogonal chemistry, particularly for copper-free click chemistry applications. The hydrophilic polyethylene glycol (PEG) spacer enhances its solubility and reduces non-specific interactions, making it a versatile tool in various scientific fields .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of m-PEG4-DBCO typically involves the conjugation of a maleimide group to a PEG chain, followed by the attachment of the DBCO moiety. The reaction conditions often include:
Solvents: Dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)
Catalysts: None required for the strain-promoted azide-alkyne cycloaddition (SPAAC) reaction
Temperature: Room temperature to slightly elevated temperatures (25-40°C)
Reaction Time: Several hours to overnight
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large reactors and automated systems to handle bulk quantities
Purification: Chromatography techniques to ensure high purity
Quality Control: Rigorous testing to meet industry standards
Chemical Reactions Analysis
Types of Reactions
m-PEG4-DBCO undergoes several types of chemical reactions:
Click Chemistry: Copper-free strain-promoted azide-alkyne cycloaddition (SPAAC) to form stable triazole linkages
Thiol-Maleimide Reaction: Reacts with thiol groups to form stable thioether bonds
Common Reagents and Conditions
Reagents: Azides, thiol-containing compounds
Conditions: Mild, aqueous conditions without the need for copper catalysts
Major Products
Triazole Linkages: Formed from the reaction with azides
Thioether Bonds: Formed from the reaction with thiols
Scientific Research Applications
m-PEG4-DBCO has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of complex molecules through click chemistry
Biology: Facilitates the labeling and tracking of biomolecules in live cells
Medicine: Employed in drug delivery systems and the development of antibody-drug conjugates
Industry: Utilized in the production of bioconjugates and surface modifications
Mechanism of Action
The mechanism of action of m-PEG4-DBCO involves:
Bioorthogonal Reactions: The DBCO group reacts selectively with azides to form triazole linkages without interfering with biological processes
Thiol-Maleimide Conjugation: The maleimide group reacts with thiol groups to form stable thioether bonds
Comparison with Similar Compounds
Similar Compounds
- Dibenzocyclooctyne-PEG4-maleimide
- Dibenzocyclooctyne-amine
- Dibenzocyclooctyne-PEG4-acid
- Dibenzocyclooctyne-N-hydroxysuccinimidyl ester .
Uniqueness
m-PEG4-DBCO stands out due to its:
- Copper-Free Click Chemistry : Eliminates the need for copper catalysts, reducing potential toxicity
- Hydrophilic PEG Spacer : Enhances solubility and reduces non-specific interactions
- Versatility : Applicable in a wide range of scientific fields .
Properties
IUPAC Name |
4-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-N-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethyl]-4-oxobutanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H34N2O6/c1-33-16-17-35-20-21-36-19-18-34-15-14-29-27(31)12-13-28(32)30-22-25-8-3-2-6-23(25)10-11-24-7-4-5-9-26(24)30/h2-9H,12-22H2,1H3,(H,29,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CUEOILOXVJZHLK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOCCOCCOCCNC(=O)CCC(=O)N1CC2=CC=CC=C2C#CC3=CC=CC=C31 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H34N2O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
494.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.